molecular formula C19H24F2N2O2 B2614756 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide CAS No. 328031-34-1

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide

Cat. No.: B2614756
CAS No.: 328031-34-1
M. Wt: 350.41
InChI Key: CCNWSCATEBIHQY-UHFFFAOYSA-N
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Description

“2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide” is a chemical compound with the molecular formula C11H7F2NO3 . It is also known as "(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid" .


Molecular Structure Analysis

The structure of a similar compound, “2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid”, was confirmed by 1H NMR and 13C NMR spectrum . The absorption maximum (λmax) was analyzed from the UV-Visible NIR spectrum, and the molar extinction coefficient was calculated from the λmax value .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 239.18 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Environmental Impact and Remediation

Research into environmental pollutants such as phthalates, including di(2-ethylhexyl)phthalate (DEHP), highlights concerns over their effects on reproductive health and the endocrine system. These studies suggest the critical need for monitoring and mitigating the environmental presence of similar compounds through advanced wastewater treatment processes and the development of safer chemical alternatives (Wams, 1987; Braun, Sathyanarayana, & Hauser, 2013)(Wams, 1987)(Braun, Sathyanarayana, & Hauser, 2013).

Antioxidant Activity and Health Implications

Compounds with antioxidant properties, such as hydroxycinnamic acids, have been extensively studied for their potential health benefits, including mitigating oxidative stress, which is a factor in numerous diseases including neurodegenerative disorders. These properties make them candidates for dietary supplements and therapeutic agents (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013)(Razzaghi-Asl et al., 2013).

Solubility and Drug Delivery Systems

The solubility of compounds in various solvents, as investigated in ionic liquids and polyethylene glycol (PEG) systems, can influence their application in drug delivery systems. Understanding the phase behavior and solubility of complex compounds aids in the development of more efficient drug formulations and delivery mechanisms (Visak et al., 2014)(Visak et al., 2014).

Bioactive Compound Isolation

Countercurrent separation techniques have been applied to isolate bioactive compounds from natural sources, demonstrating the importance of efficient extraction methods in the discovery and utilization of new therapeutics from plants and other biological materials (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019)(Luca et al., 2019).

Neurodegenerative Diseases

Studies on compounds like caffeic acid have shown potential in protecting against toxicity in models of Alzheimer's disease, suggesting the relevance of researching similar compounds for their neuroprotective properties and their role in preventing or mitigating neurodegenerative diseases (Habtemariam, 2017)(Habtemariam, 2017).

Safety and Hazards

The safety and hazards associated with “2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide” are not specified in the available information .

Properties

IUPAC Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2/c1-3-5-6-14(4-2)13-23-18(24)16(12-22)11-15-7-9-17(10-8-15)25-19(20)21/h7-11,14,19H,3-6,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWSCATEBIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C(=CC1=CC=C(C=C1)OC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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